{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a sulfanylidenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents under controlled conditions.
Addition of the Sulfanylidenyl Group: The sulfanylidenyl group is added through thiolation reactions, often using thiolating agents such as thiourea or thiolates.
Formation of the Carbonyl Group: The carbonyl group is introduced through oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of {[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and leading to various biological effects. The sulfanylidenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Cytosine-containing Compounds: Used in antiviral drug development and nucleic acid research.
Uniqueness
{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
266339-14-4 |
---|---|
Molecular Formula |
C7H6NO3S- |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(3-methyl-2-sulfanylidenepyridin-1-yl) carbonate |
InChI |
InChI=1S/C7H7NO3S/c1-5-3-2-4-8(6(5)12)11-7(9)10/h2-4H,1H3,(H,9,10)/p-1 |
InChI Key |
RCPATUFWGHUFNG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CN(C1=S)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.